chemical structure and properties of N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester
chemical structure and properties of N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester, a molecule of interest in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, a probable synthesis pathway with a detailed experimental protocol, and its potential applications as a research intermediate. The information presented herein is intended to support researchers and drug development professionals in the synthesis, characterization, and utilization of this compound.
Chemical Identity and Structure
N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester is a substituted β-amino acid ester. Its structure is characterized by a central β-alanine core, N-substituted with a 3,3-diphenylpropyl group, and the carboxylic acid functional group is protected as a tert-butyl ester.
Molecular Formula: C₂₂H₂₉NO₂[1]
Molecular Weight: 339.47 g/mol [1]
The tert-butyl ester group serves as a common protecting group in peptide synthesis and other organic transformations, which can be selectively removed under acidic conditions. The bulky 3,3-diphenylpropyl group imparts significant steric hindrance and lipophilicity to the molecule, which can influence its reactivity and solubility.
Structural Diagram:
Caption: Chemical structure of N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester.
Physicochemical Properties
Due to the limited availability of public data for this specific molecule, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉NO₂ | [1] |
| Molecular Weight | 339.47 g/mol | [1] |
| Appearance | Expected to be a solid or oil | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water. | Inferred from structure |
| Purity | ≥97% | [1] |
Synthesis and Mechanism
The most plausible and efficient method for the synthesis of N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester is the aza-Michael addition of 3,3-diphenylpropylamine to tert-butyl acrylate. This conjugate addition reaction is a well-established method for the formation of β-amino esters.
Reaction Scheme:
Caption: Synthesis of N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester via aza-Michael addition.
The reaction mechanism involves the nucleophilic attack of the primary amine of 3,3-diphenylpropylamine onto the β-carbon of the electron-deficient alkene in tert-butyl acrylate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final N-substituted β-alanine ester. The reaction can often be performed without a catalyst, although a mild base may be employed to facilitate the reaction.
Experimental Protocol: Synthesis of N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester
This protocol is a generalized procedure based on established methods for aza-Michael additions.
Materials:
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3,3-Diphenylpropylamine
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tert-Butyl acrylate
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Methanol (or other suitable solvent)
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Anhydrous sodium sulfate
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Standard laboratory glassware
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Magnetic stirrer and heating mantle/oil bath
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,3-diphenylpropylamine (1.0 equivalent) in methanol.
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Addition of Reactant: To the stirred solution, add tert-butyl acrylate (1.0-1.2 equivalents) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Dissolve the crude residue in a suitable organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and the absence of starting materials and byproducts. High-performance liquid chromatography (HPLC) can be used to determine the final purity.
Potential Applications in Research and Drug Development
While specific applications for N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester are not widely documented, its structure suggests several potential uses in a research and development context.
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Intermediate in Organic Synthesis: This molecule serves as a valuable building block. The secondary amine can be further functionalized, and the tert-butyl ester can be deprotected to reveal the carboxylic acid, allowing for its incorporation into more complex molecules. β-Alanine derivatives are important components in various biologically active compounds.
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Scaffold for Library Synthesis: The diphenylpropyl moiety provides a lipophilic anchor, making it a suitable scaffold for the synthesis of compound libraries for screening in drug discovery programs.
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Precursor to Novel Ligands: The structural motifs present in this molecule are found in various pharmacologically active compounds. It could serve as a precursor for the synthesis of novel ligands targeting a range of biological targets.
Conclusion
N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester is a readily accessible synthetic intermediate with potential applications in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its chemical properties and a reliable protocol for its preparation. Further research into the biological activity and synthetic utility of this compound and its derivatives is warranted.
References
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The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link] (Accessed March 29, 2026).
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PrepChem.com. Synthesis of tert-butyl propanoate. Available at: [Link] (Accessed March 29, 2026).
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Cheméo. Chemical Properties of «beta»-Alanine, N-(3-fluorobenzoyl)-, butyl ester. Available at: [Link] (Accessed March 29, 2026).
